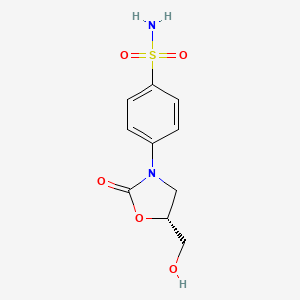
Reserpic acid hydrochloride
Vue d'ensemble
Description
Reserpic acid hydrochloride is a biochemical . It has a molecular formula of C22H29ClN2O5 . The exact mass is 436.18 and the molecular weight is 436.933 .
Synthesis Analysis
The synthesis of Reserpic acid hydrochloride involves a controlled alkaline hydrolysis of reserpine . The process was first reported by R.B. Woodward’s group in 1956 . The synthesis involved the use of conformational analysis and stereoelectronic effects to develop the stereopoints in the exceedingly complex problem .
Molecular Structure Analysis
The molecular structure of Reserpic acid hydrochloride consists of 22 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms . The average mass is 436.929 Da .
Physical And Chemical Properties Analysis
Reserpic acid hydrochloride has a molar mass of 445.9 g/mol . The exact physical and chemical properties specific to Reserpic acid hydrochloride are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Application in Hypertension and Mental Disorders Treatment
- Summary of the Application : Reserpine, first isolated in 1952 from Rauwolfia serpentina, has been shown to have antihypertensive and sedative properties . It has been used for many years because of its usefulness in the treatment of hypertension and mental disorders .
- Methods of Application : The decoction prepared from the rhizomes and leaves of Rauwolfia serpentina has been used as an antihypertensive agent and as a tranquilizer .
- Results or Outcomes : While Reserpine has been effective in treating hypertension and mental disorders, its prolonged use causes severe side effects, and it is now hardly prescribed as a drug .
Inhibition of Norepinephrine Uptake
- Summary of the Application : Reserpic acid hydrochloride, a derivative of the antihypertensive drug reserpine, can inhibit norepinephrine uptake, although it is much less effective than reserpine itself .
- Methods of Application : In experiments, chromaffin vesicles were prepared from the bovine adrenal medulla. Ghosts were suspended in 1.0 ml of 0.4 M sucrose, 40 mM Mes, pH 6.8 or 1.0 ml of 0.4 M sucrose, 40 mM Hepes, pH 7.8, containing 5 mM ATP, 5 mM MgSO4, and concentration of inhibitor (reserpic acid): 3-300 uM .
- Results or Outcomes : A Lineweaver-Burk analysis indicated that reserpic acid was a competitive inhibitor of norepinephrine transport .
Binding to Pancreatic Lipase
- Summary of the Application : Reserpic acid hydrochloride has been shown to possess a strong binding to the pancreatic lipase, a major target for controlling obesity .
- Results or Outcomes : The binding of reserpic acid hydrochloride to pancreatic lipase could potentially be used in the development of treatments for obesity .
Inhibition of Sodium-dependent Noradrenaline Transporter
- Summary of the Application : Reserpic acid hydrochloride has been shown to inhibit the sodium-dependent noradrenaline transporter .
- Results or Outcomes : The inhibition of the sodium-dependent noradrenaline transporter by reserpic acid hydrochloride could potentially be used in the development of treatments for certain neurological conditions .
Binding to Pancreatic Triacylglycerol Lipase
- Summary of the Application : Reserpic acid hydrochloride has been shown to bind to pancreatic triacylglycerol lipase .
- Results or Outcomes : The binding of reserpic acid hydrochloride to pancreatic triacylglycerol lipase could potentially be used in the development of treatments for certain metabolic disorders .
Safety And Hazards
Propriétés
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKMNXYROCXRE-BCRILHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reserpic acid hydrochloride | |
CAS RN |
1910-70-9 | |
| Record name | Reserpic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESERPIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[(2S)-1-[[(2S)-2-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide](/img/structure/B1680457.png)





![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)

